REACTION_CXSMILES
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[F:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[N:8]=[C:7](C(O)=O)[CH:6]=[C:5]2[C:15]([OH:17])=[O:16]>O>[F:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[N:8]=[CH:7][CH:6]=[C:5]2[C:15]([OH:17])=[O:16]
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Name
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|
Quantity
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0.103 g
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Type
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reactant
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Smiles
|
FC=1C=C2C(=CC(=NC2=CC1)C(=O)O)C(=O)O
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Name
|
|
Quantity
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6 mL
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Type
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solvent
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Smiles
|
O
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Control Type
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UNSPECIFIED
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Setpoint
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200 °C
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
|
TEMPERATURE
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Details
|
After slow cooling of the tube
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Type
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FILTRATION
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Details
|
the resulting precipitate was filtered
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Type
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WASH
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Details
|
washed with water
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Type
|
CUSTOM
|
Details
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to yield white crystals
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Name
|
|
Type
|
|
Smiles
|
FC=1C=C2C(=CC=NC2=CC1)C(=O)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |